molecular formula C8H15NO4 B1284228 Boc-Ala-OH-1-13C CAS No. 201740-78-5

Boc-Ala-OH-1-13C

Cat. No.: B1284228
CAS No.: 201740-78-5
M. Wt: 190.2 g/mol
InChI Key: QVHJQCGUWFKTSE-SANWUMGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ala-OH-1-13C, also known as N-(tert-Butoxycarbonyl)-L-alanine-1-13C, is a stable isotope-labeled compound. It is a derivative of L-alanine, where the carbon at the first position is replaced with the isotope carbon-13. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed molecular studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala-OH-1-13C typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group. The carbon-13 isotope is introduced at the first carbon position during the synthesis process. The reaction conditions often involve the use of organic solvents and reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the isotopic purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Boc-Ala-OH-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amino acids, peptides, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Boc-Ala-OH-1-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Studies: The carbon-13 label allows for detailed NMR studies of molecular structures and dynamics.

    Peptide Synthesis: It is used as a building block in the synthesis of labeled peptides for biochemical studies.

    Metabolic Studies: The compound is used to trace metabolic pathways and study enzyme mechanisms.

    Drug Development: It serves as a reference compound in the development and testing of new pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Ala-OH-1-13C is unique due to its specific isotopic labeling at the first carbon position of L-alanine. This specific labeling allows for precise studies of molecular interactions and dynamics, making it a valuable tool in biochemical and pharmaceutical research .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJQCGUWFKTSE-SANWUMGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([13C](=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583880
Record name N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201740-78-5
Record name N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.